molecular formula C9H16O2S2 B14702056 Ethyl 3,3-bis(ethylsulfanyl)prop-2-enoate CAS No. 18224-54-9

Ethyl 3,3-bis(ethylsulfanyl)prop-2-enoate

Cat. No.: B14702056
CAS No.: 18224-54-9
M. Wt: 220.4 g/mol
InChI Key: ALCZUBTVPGHRAB-UHFFFAOYSA-N
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Description

Ethyl 3,3-bis(ethylsulfanyl)prop-2-enoate is an organic compound with the molecular formula C9H16O2S2 It is characterized by the presence of two ethylsulfanyl groups attached to a prop-2-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,3-bis(ethylsulfanyl)prop-2-enoate typically involves the reaction of ethyl acrylate with ethanethiol in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, where the thiol groups add to the double bond of the acrylate. The reaction conditions often include a solvent such as ethanol and a base like sodium ethoxide to facilitate the addition reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-bis(ethylsulfanyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ethylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,3-bis(ethylsulfanyl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules

    Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways involving sulfur-containing compounds.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3,3-bis(ethylsulfanyl)prop-2-enoate involves its interaction with molecular targets through its sulfanyl groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications in their structure and function. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3,3-bis(methylsulfanyl)prop-2-enoate: Similar structure but with methylsulfanyl groups instead of ethylsulfanyl groups.

    Ethyl 3,3-bis(phenylsulfanyl)prop-2-enoate: Contains phenylsulfanyl groups, offering different steric and electronic properties.

Uniqueness

Ethyl 3,3-bis(ethylsulfanyl)prop-2-enoate is unique due to the presence of ethylsulfanyl groups, which provide distinct reactivity and interaction profiles compared to other sulfanyl-substituted compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

18224-54-9

Molecular Formula

C9H16O2S2

Molecular Weight

220.4 g/mol

IUPAC Name

ethyl 3,3-bis(ethylsulfanyl)prop-2-enoate

InChI

InChI=1S/C9H16O2S2/c1-4-11-8(10)7-9(12-5-2)13-6-3/h7H,4-6H2,1-3H3

InChI Key

ALCZUBTVPGHRAB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(SCC)SCC

Origin of Product

United States

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